6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a cyclohexene carboxylic acid derivative featuring a carbamoyl linkage to a 2-sulfanylphenyl group. Cyclohexene carboxylic acid derivatives are frequently synthesized via Diels-Alder reactions and resolved using chiral amines, as seen in related compounds like (1R/6S,1S/6R)-6-(2-bromophenyl)cyclohex-3-ene-1-carboxylic acid . The sulfanyl (-SH) group in this compound introduces unique electronic and steric properties, influencing its reactivity and binding interactions.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
6-[(2-sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO3S/c16-13(15-11-7-3-4-8-12(11)19)9-5-1-2-6-10(9)14(17)18/h1-4,7-10,19H,5-6H2,(H,15,16)(H,17,18) |
InChI Key |
ZZRLYDIBYPLNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-sulfanylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Scientific Research Applications
6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(2-Sulfanylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carbamoyl group can interact with amino acid residues in enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Effects
- Sulfanyl (-SH) groups (target compound) offer nucleophilic reactivity, enabling disulfide bond formation or metal coordination, which is absent in methoxy or acetyl analogs .
- 3,5-Dimethylphenyl groups () balance lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets .
Pharmacological and Physicochemical Properties
Binding Affinity:
- Analogs like ZINC00627464 (binding ΔG = -30.31 kcal/mol) outperform natural compounds (e.g., capsaicin, ΔG = -24.90 kcal/mol), suggesting synthetic derivatives have enhanced target engagement .
- The sulfanyl group’s thiol moiety may improve binding through covalent interactions or hydrogen bonding, though specific data for the target compound is pending.
Metabolic Stability:
- Acetylated derivatives (e.g., 3-acetylphenyl analog, ) are prone to hydrolysis, whereas methyl or chloro groups () confer metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
